N-Nitrosoethanamine

Description

Contextualization of N-Nitrosoethanamine within N-Nitrosamine Chemical Classifications

This compound (CAS No. 64295-12-1) belongs to the N-nitrosamine family, a group of organic compounds characterized by the presence of a nitroso group (−N=O) directly attached to a nitrogen atom, which is itself bonded to an alkyl or aryl group. nih.govnih.gov The general chemical formula for nitrosamines is R₂N−N=O, where R typically represents an alkyl group. wikipedia.orgacs.org These compounds are commonly formed through the nitrosation reaction, where secondary or tertiary amines react with nitrous acid (HNO₂) or other nitrosating agents, such as nitrogen oxides. acs.orgaccessiblemeds.orgjpionline.orgnih.govdoi.orgfda.govresearchgate.net This reaction can occur under various conditions, including acidic environments like the human stomach or during food processing, as well as in environmental matrices. wikipedia.org

The N-nitrosamine class as a whole is widely recognized for its significant mutagenic and carcinogenic potential. nih.govwikipedia.orgacs.orgnih.govresearchgate.net Consequently, many nitrosamines are classified by the International Agency for Research on Cancer (IARC) as Group 2A ("probably carcinogenic to humans") or Group 2B ("possibly carcinogenic to humans"). accessiblemeds.orgjpionline.orgsigmaaldrich.compmda.go.jp Furthermore, regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) classify them as Class 1 impurities, denoting "known mutagenic carcinogens" and part of the "cohort of concern." accessiblemeds.orgjpionline.orgsigmaaldrich.compmda.go.jp this compound, with the molecular formula C₂H₆N₂O and a molecular weight of approximately 74.08 g/mol , is specifically classified by the World Health Organization (WHO) and IARC as a Group 2A carcinogen. Its structural features, including a planar C₂N₂O core, are understood to underpin its reactivity and metabolic activation pathways.

Academic Research Significance and Scholarly Relevance of this compound Studies

The scholarly relevance of this compound research stems primarily from its potent carcinogenic activity and its implications as a contaminant in various sectors, notably pharmaceuticals and the environment.

Carcinogenicity and Mechanisms of Action this compound is a subject of extensive toxicological study due to its demonstrated carcinogenicity in animal models. nih.gov Research has elucidated that its carcinogenic effects are mediated through metabolic activation, typically involving cytochrome P450 enzymes in the liver. This process generates reactive alkyldiazonium ions, which are capable of alkylating DNA bases, particularly guanine. The resulting DNA adducts can lead to mutations and initiate oncogenic processes. Animal studies have quantified its potency, with chronic exposure in Sprague-Dawley rats at 0.5 mg/kg/day resulting in a high incidence of hepatocellular carcinomas (95%), along with tumors in the esophagus and nasal cavity.

Role as a Pharmaceutical Impurity In the pharmaceutical industry, N-nitrosamines, including this compound, are recognized as drug substance-related impurities (NDSRIs). Their presence in drug products, often arising from synthesis processes, degradation pathways, or contaminated raw materials, presents significant regulatory challenges and health concerns. sigmaaldrich.com Consequently, regulatory agencies such as the U.S. Food and Drug Administration (FDA) have established stringent guidelines and acceptable intake limits for nitrosamine (B1359907) impurities to ensure patient safety.

Environmental Presence and Biodegradation Studies have detected N-nitroso compounds, including this compound, in environmental samples such as soil and water, often linked to agricultural practices. Research is ongoing to understand the biodegradation pathways of these compounds and their potential for natural attenuation in contaminated ecosystems.

Analytical Methodologies The critical need to detect and quantify this compound, especially at trace levels in complex matrices like pharmaceuticals and environmental samples, has driven the development of advanced analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are validated methods for this purpose. osha.gov These methods offer high sensitivity and specificity, allowing for the identification and quantification of this compound and related compounds.

Formation Pathways The formation of this compound typically involves the nitrosation of ethylamine (B1201723) in the presence of nitrous acid. This reaction can be catalyzed by acidic conditions or mediated by nitrogen oxides, highlighting the diverse routes through which this compound can be generated, both intentionally in research and unintentionally as a contaminant. nih.gov

Comparative Carcinogenic Potency of Selected Nitrosamines The potency of this compound has been compared to other well-known nitrosamines in animal studies, revealing significant differences in tumor incidence and target organs.

| Compound | Target Organs (Rats) | Tumor Incidence (%) | Metabolic Activation Required |

| This compound | Liver, esophagus | 95 | Yes |

| N-Nitrosodimethylamine | Liver, kidneys | 85 | Yes |

| N-Nitrosodiisopropylamine | Nasal turbinates | 20 | Yes |

Data adapted from .

Key Analytical Parameters for Nitrosamine Detection The accurate detection of this compound relies on sensitive analytical techniques with specific parameters.

| Parameter | GC-MS | LC-HRMS |

| Limit of Detection | 0.1–1.0 ppb | 0.01–0.1 ppb |

| Ionization Mode | Electron Impact (EI) | Electrospray (ESI) |

| Reference Standard | This compound (NMEA) | This compound (NMEA) |

*Note: NMEA (this compound, CAS 10595-95-6) is listed as a reference standard in source for the analysis of this compound (CAS 64295-12-1).

Current Research Gaps and Future Directions in this compound Science

Despite substantial research, several areas concerning this compound require further investigation:

Human Epidemiological Data: While animal studies provide robust evidence of carcinogenicity, direct epidemiological studies linking specific human exposure to this compound with cancer risk are limited. Future research could focus on establishing clearer correlations and understanding human susceptibility.

Subcellular Mechanisms of Carcinogenesis: A deeper understanding of the precise subcellular mechanisms, particularly for non-genotoxic carcinogenic pathways, is needed to refine risk assessment methodologies. nih.gov

Low-Level Exposure and Combined Effects: Further studies are warranted to quantify the mutagenic activity and dose-response relationships at low exposure levels. Additionally, research into the combined effects of this compound with other carcinogens or environmental pollutants is crucial. who.intinchem.org

Environmental Fate and Biodegradation: More comprehensive studies on the biodegradation pathways and environmental persistence of this compound are necessary to fully assess its ecological impact and develop effective remediation strategies. inchem.org

Analytical Method Refinement and Control Strategies: Continuous advancement in analytical techniques for more sensitive and selective detection in complex matrices remains an active area of research. osha.govwho.int Furthermore, developing and optimizing strategies to prevent or mitigate its formation during chemical synthesis and in pharmaceutical manufacturing is an ongoing priority.

NDSRI Characterization: For nitrosamine drug substance-related impurities (NDSRIs), the lack of comprehensive carcinogenicity and mutagenicity data for many compounds complicates the establishment of reliable acceptable intake levels, highlighting a significant research gap. researchgate.net

The ongoing research into this compound underscores its importance in toxicology, environmental science, and pharmaceutical quality control, driving efforts to understand its formation, effects, and control.

Compound List:

this compound (CAS 64295-12-1)

N-Nitrosamine

N-Nitrosodimethylamine (NDMA)

N-Nitrosodiisopropylamine

N-Nitrosodiethylamine (NDEA)

Nitrous acid

Nitrites

Nitrogen oxides

Alkyldiazonium ions

Ethylamine

Secondary amines

Tertiary amines

Quaternary amines

Ethylmethylnitrosamine

N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)

N-Nitrosopyrrolidine (NPYR)

N-Nitrosomorpholine (NMOR)

N-Nitrosodibutylamine (NDBA)

N-Nitroso-N-methyl-N-ethylamine

this compound (NMEA) (used as reference standard)

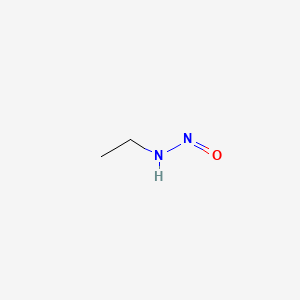

Structure

3D Structure

Properties

IUPAC Name |

N-ethylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-2-3-4-5/h2H2,1H3,(H,3,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSKXSBERKMMJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNN=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214517 | |

| Record name | N-Nitrosoethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64295-12-1 | |

| Record name | N-Nitrosoethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064295121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2TIV09UPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formation Pathways of N Nitrosoethanamine

Fundamental Chemical Nitrosation Mechanisms

The core of N-Nitrosoethanamine formation lies in the reaction between the secondary amine, diethylamine (B46881), and a nitrosating agent. tardigrade.indoubtnut.com Secondary amines are generally the most reactive precursors for generating stable nitrosamines. veeprho.comeuropa.eu

The most conventional pathway to this compound involves the reaction of diethylamine, a secondary amine, with nitrous acid (HNO₂). tardigrade.injove.com Nitrous acid is typically unstable and is formed in situ from the acidification of nitrite (B80452) salts, such as sodium nitrite (NaNO₂). veeprho.comjove.com

Dinitrogen trioxide (N₂O₃) is a potent nitrosating agent that can be formed from the self-reaction of two molecules of nitrous acid. europa.euuliege.be This species is a particularly effective agent for the nitrosation of secondary amines. uliege.beresearchgate.net The reaction involves the unprotonated amine's free electron pair attacking the N₂O₃ molecule. europa.eu

N₂O₃ is significantly more reactive than nitrous acid itself and can facilitate nitrosation in various media, including organic solvents and aqueous solutions, even under neutral or alkaline conditions. eaht.orgnih.gov Its formation is favored at low pH, and because two molecules of nitrous acid are required, the rate of nitrosation via this pathway is second-order with respect to the nitrous acid concentration. europa.eu

Nitrogen oxides (NOx), such as nitric oxide (NO) and nitrogen dioxide (NO₂), can also lead to the formation of this compound. eaht.org These reactions are significant as they can occur in the gas phase and under neutral to alkaline conditions, representing a different pathway from typical aqueous nitrosation. eaht.orgeuropa.eu

Gaseous dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), formed from NOx, react rapidly with amines to produce high yields of nitrosamines. eaht.orgrsc.org The reaction with NO is generally slow but is accelerated by the presence of oxygen, which oxidizes NO to more reactive species like NO₂ and subsequently N₂O₃. rsc.orgnih.govpharm.or.jp Studies have shown that the nitrosation of amines in aqueous solution requires both NO and NO₂, with the reaction rate being first-order with respect to both species. tandfonline.com

This compound can also be formed from tertiary amines, such as triethylamine, through a process known as nitrosative dealkylation. veeprho.comeuropa.eu This reaction is generally slower than the nitrosation of secondary amines because it requires an initial, rate-limiting dealkylation step. researchgate.net

The mechanism involves an initial N-nitrosation of the tertiary amine to form a quaternary N-nitrosoammonium ion. sci-hub.se This intermediate is unstable and proceeds to lose a nitroxyl (B88944) group (HNO), generating an iminium ion. sci-hub.se The iminium ion is then hydrolyzed, cleaving off one of the ethyl groups (as acetaldehyde) and yielding the secondary amine, diethylamine. veeprho.comsci-hub.se This newly formed diethylamine is then available to react with another equivalent of a nitrosating agent to produce this compound. sci-hub.se

Nitrosation by Nitrogen Oxides (NOx)

Kinetic Studies of this compound Formation

The rate at which this compound forms is not constant but is critically dependent on specific environmental factors, most notably the pH of the reaction medium.

The rate of nitrosation of secondary amines like diethylamine exhibits a distinct and characteristic dependence on pH. europa.eu The reaction rate typically follows a bell-shaped curve when plotted against pH, with an optimal rate observed around pH 3.4. eaht.orgeuropa.eu

This pH optimum represents a kinetic trade-off between two competing factors:

Availability of the Unprotonated Amine : The reactive species is the unprotonated secondary amine (R₂NH), which possesses a lone pair of electrons to attack the nitrosating agent. europa.eu As the pH decreases (becomes more acidic), the amine becomes increasingly protonated (R₂NH₂⁺), reducing the concentration of the reactive, unprotonated form. europa.eu

Formation of the Nitrosating Agent : The formation of the primary nitrosating agent in aqueous solution, nitrous acid (and subsequently N₂O₃), requires acidic conditions to protonate the nitrite ion (NO₂⁻). europa.eunih.gov Therefore, as the pH decreases, the concentration of the active nitrosating species increases. europa.eu

The peak reaction rate at approximately pH 3.4 is the point where there is an optimal balance between the concentration of the available unprotonated diethylamine and the concentration of the active nitrosating agent, N₂O₃. europa.eu Below this pH, the scarcity of the unprotonated amine limits the reaction rate, while above this pH, the insufficient formation of the nitrosating agent becomes the limiting factor. europa.euacs.org

Table 1: Effect of pH on the Relative Rate of Diethylamine Nitrosation This table provides a conceptual illustration of how pH influences the reaction rate, based on established kinetic principles. The maximum rate is normalized to 100% at the optimal pH of 3.4.

| pH | Concentration of Unprotonated Diethylamine (Reactive) | Concentration of Nitrosating Agent (HNO₂/N₂O₃) | Relative Reaction Rate (%) |

| 1.0 | Very Low | High | Very Low |

| 2.0 | Low | High | Moderate |

| 3.4 | Moderate | Moderate | 100 (Optimal) |

| 5.0 | High | Low | Low |

| 7.0 | Very High | Very Low | Very Low |

Table of Compounds

Effect of Precursor Concentrations (Amines and Nitrosating Agents)

The rate of this compound formation is intrinsically linked to the concentrations of its precursors: a secondary amine (ethylamine) and a nitrosating agent. Generally, the kinetics of amine nitrosation are influenced by the acid-base equilibria of both the amine and the nitrosating agent, typically nitrous acid. The reaction involves the nitrosating agent, dinitrogen trioxide (N2O3), reacting with the unprotonated form of the amine. europa.eu Consequently, the extent of nitrosamine (B1359907) formation is dependent on the concentrations of both the amine and the nitrosating agent. europa.eu

Secondary amines are the most reactive class of amines in forming stable nitrosamines. nih.govnih.gov The reaction rate follows second-order kinetics with respect to nitrous acid, as two molecules of nitrous acid are required to form the reactive intermediate, N2O3. europa.eu In aqueous solutions, N2O3 can nitrosate secondary amines, and the reaction equilibrium is significantly promoted by the consumption of the nitrous acid by-product by the unprotonated amine. nih.gov

The concentration of the nitrosating agent is a critical factor. For instance, in reactions involving nitric oxide (NO) and oxygen (O2), the amount of O2 must be controlled to be less than one-quarter of the NO concentration to favor the formation of N2O3, the primary nitrosating agent, over nitrogen dioxide (NO2). pharm.or.jp

Temperature Dependence of Formation Kinetics

The kinetics of chemical reactions, including the formation of this compound, are significantly influenced by temperature. numberanalytics.com An increase in temperature generally leads to a higher reaction rate by increasing the kinetic energy of the reactant molecules. This results in more frequent and energetic collisions, enhancing the probability of a successful reaction. numberanalytics.com

In the context of industrial processes like amine-based CO2 capture, the desorber unit operates at elevated temperatures. ccsnorway.com While this high temperature can promote the thermal decomposition of nitrosamines, it can also accelerate their formation if the necessary precursors (amines and nitrosating agents like nitrite) are present. researchgate.net For example, studies on piperazine (B1678402), a secondary amine, have shown that its nitrosamine formation is driven by reactions with nitrite in the heated desorber. researchgate.net

Catalytic Effects in Nitrosation Reactions

The formation of this compound can be accelerated by the presence of certain catalysts.

Influence of Halide Ions, Thiosulfate, Thiols, and Phenolic Compounds

Halide ions, such as chloride (Cl-), bromide (Br-), and iodide (I-), can act as catalysts in nitrosation reactions. osha.govorganic-chemistry.orgnih.gov The nitrosation of ammonia, for example, is strongly catalyzed by both bromide and thiocyanate (B1210189) ions (SCN-). rsc.org The mechanism is believed to involve the formation of more potent nitrosating agents, such as nitrosyl bromide (BrNO) or nitrosyl thiocyanate (ONSCN), which then react with the unprotonated amine. rsc.org In the presence of halide ions, the photochemical production of nitrosating agents like nitrous acid (HONO) from nitrate (B79036) is also enhanced, following the order I- > Br- > Cl-. frontiersin.org

Formation of this compound in Engineered and Environmental Systems

Pathways in Amine-Based CO2 Capture Processes

Amine-based carbon dioxide (CO2) capture is a critical technology for reducing greenhouse gas emissions. However, these systems can provide an environment conducive to the formation of N-nitrosamines, including this compound, if secondary amines are present or formed. ccsnorway.comresearchgate.net

The formation of nitrosamines in these systems occurs through the reaction of amines with nitrogen oxides (NOx) present in the flue gas. researchgate.netforcetechnology.com The process involves two main units: the absorber and the desorber. ccsnorway.com

Absorber: In the absorber, NOx from the flue gas dissolves into the amine solvent, leading to the formation of nitrosating agents. researchgate.net The formation of N-nitrosamines from fresh monoethanolamine (MEA), a primary amine, has been observed to occur predominantly in the absorber. researchgate.net However, MEA itself does not form stable nitrosamines; instead, its degradation products, which can be secondary amines, are the precursors. forcetechnology.com Dissolved metals like copper (Cu) can promote the formation of N-nitrosamines in the absorber by catalyzing the oxidative degradation of primary amines to secondary amines. nih.gov

Desorber: The desorber operates at higher temperatures. ccsnorway.com In this unit, accumulated nitrite can react with secondary amines to form nitrosamines. researchgate.net For instance, the formation of N-nitrosopiperazine from piperazine is primarily driven by reactions with nitrite in the heated desorber. researchgate.net While high temperatures can also lead to the thermal decomposition of nitrosamines, the desorber can become a more significant site for nitrosamine formation in aged amine solvents that have accumulated degradation products and nitrite. researchgate.net

The risk of nitrosamine formation is higher with secondary amines like piperazine compared to primary amines like MEA or tertiary amines like methyldiethanolamine (MDEA). ccsnorway.comresearchgate.net

Endogenous Formation Mechanisms of this compound in Biological and Gastrointestinal Environments

The formation of N-nitroso compounds (NOCs), including this compound, can occur endogenously within the human body. This internal synthesis is a significant pathway of exposure, distinct from the intake of preformed nitrosamines from external sources. nih.gov The primary locations for this synthesis are environments rich in precursor molecules and conducive to nitrosation reactions, such as the gastrointestinal tract. osha.gov The process involves the chemical reaction of a nitrosating agent, typically derived from dietary nitrites, with a secondary or tertiary amine. osha.govosha.gov Several factors within the biological system, including microbial activity and the acidic conditions of the stomach, play crucial roles in facilitating this formation. nih.govwikipedia.orgwits.ac.za

Microbial Contributions to Nitrosamine Synthesis

Gut microbiota can contribute to the synthesis of N-nitrosamines. wits.ac.za Certain bacteria possess the enzymatic machinery to facilitate the nitrosation reaction, which forms N-nitroso compounds from precursors like secondary amines and nitrites or nitrates. wits.ac.za This microbial action is a recognized pathway for the endogenous production of carcinogens. wits.ac.za

Research has demonstrated that specific gut bacteria can produce various N-nitrosamines. For example, studies investigating the production of nitrosamines by bacteria have shown that combinations of different bacterial species, such as H. pylori cultured in the supernatant of B. cereus, can lead to the formation of numerous nitrosamine compounds, some at significantly elevated concentrations. wits.ac.za One study specifically measured the formation of N-ethyl-N-nitroso-ethanamine by individual bacterial strains, highlighting the role of specific microbes in synthesizing this compound. wits.ac.za The availability of nitrogen sources, including amino acids and peptides from diet, is essential for microbial protein synthesis, which in turn can provide the amine precursors for nitrosamine formation. veterinaryworld.org Furthermore, bacteria and activated immune cells like macrophages can synthesize nitrosating agents through enzymatic reactions involving nitric oxide synthase, which generates the nitric oxide radical, a key player in the formation of carcinogenic nitrosamines. nih.gov

Table 1: Bacterial Production of N-ethyl-N-nitroso-ethanamine This table shows the statistical significance (p-values) of the difference in N-ethyl-N-nitroso-ethanamine concentrations formed by bacterial strains compared to control conditions.

| Comparison Condition | B. cereus | H. pylori |

| Nitrite OR Nitrate (NO2/3) | <0.0001 | <0.0001 |

| Diphenylamine (DPA) alone | <0.0001 | <0.0001 |

| DPA with Nitrite OR Nitrate | <0.0001 | <0.0001 |

| Assay with both bacteria | 0.0004 | 0.0002 |

| Source: Adapted from Phakathi, M. (2018). wits.ac.za |

Acid-Catalyzed Formation in Digestion

The highly acidic environment of the stomach is a primary site for the endogenous formation of N-nitrosamines. wikipedia.org Stomach acid acts as a catalyst for the chemical reaction between amines and nitrosating agents derived from nitrites. wikipedia.orgnih.gov When nitrite from sources like saliva enters the stomach, the acidic conditions (pH 1-2) convert it into nitrous acid (HNO₂) and other potent nitrosating species. nih.govnih.gov These reactive species can then readily nitrosate secondary amines, such as diethylamine (the precursor to this compound), to form N-nitroso compounds. nih.gov

The efficiency of this acid-catalyzed nitrosation is influenced by pH. Studies using a model that simulates salivary nitrite entering the stomach found that the rate of nitrosation was greatest at pH 2.5. nih.gov The formation of this compound (also known as diethylnitrosamine or DEN) has been explicitly demonstrated in simulated gastric juice from various species, including humans. who.int The formation was found to be more significant in human and rabbit gastric juices, which have a pH of 1-2, compared to other species. who.int Thiocyanate, a compound found in saliva and potentially secreted into gastric juice, can act as a powerful catalyst, further enhancing the rate of nitrosation of secondary amines by acidified nitrite. nih.gov

Table 2: Formation of this compound (DEN) in Simulated Gastric Juice This table illustrates that the formation of DEN was demonstrated upon incubation of its precursor (diethylamine) and nitrite in the gastric juice of several species.

| Species | Gastric Juice pH | DEN Formation Demonstrated |

| Human | 1-2 | Yes |

| Rabbit | 1-2 | Yes |

| Rat | 3-4 | Yes |

| Cat | 3-4 | Yes |

| Dog | 3-4 | Yes |

| Source: Adapted from Environmental Health Criteria 5, IRIS Home. who.int |

While substances like ascorbic acid (Vitamin C) secreted by the gastric mucosa can inhibit this process by converting nitrite to nitric oxide, their effectiveness is limited. nih.govnih.gov In the presence of oxygen, nitric oxide can be recycled back to nitrite, depleting the available ascorbic acid and allowing nitrosation to proceed. nih.gov This rapid consumption of ascorbic acid suggests that the potential for acid-catalyzed nitrosation is highest at the gastro-esophageal junction and cardia, where nitrite-rich saliva first makes contact with acidic gastric juice. nih.gov

Role of Nitrates and Nitrites as Precursors

Dietary nitrates (NO₃⁻) and nitrites (NO₂⁻) are the key precursors for the endogenous synthesis of N-nitrosamines. eatrightpro.orgfrontiersin.org While nitrates themselves are relatively stable, they can be converted to nitrites. eatrightpro.org A significant portion of this conversion occurs in the mouth through the action of commensal bacteria on the tongue, which reduce dietary nitrate into nitrite. frontiersin.org This process is part of the enterosalivary pathway, where nitrate from the diet is absorbed, concentrated in the salivary glands, and secreted into the oral cavity, where it is reduced to nitrite. frontiersin.org

This nitrite-laden saliva is then swallowed, entering the acidic environment of the stomach. nih.govnih.gov In the stomach, the nitrite is protonated to form nitrous acid, which is the primary nitrosating agent responsible for reacting with amines to form N-nitroso compounds. wikipedia.orgnih.gov Therefore, dietary intake of nitrates and nitrites, found in sources such as processed meats and some vegetables, can directly increase the endogenous formation of potentially carcinogenic N-nitroso compounds. eatrightpro.orgnih.gov The reaction of nitrites with secondary amines, in particular, is considered a significant pathway for the formation of carcinogenic nitrosamines. nih.gov The International Agency for Research on Cancer (IARC) has concluded that ingested nitrate or nitrite under conditions that result in endogenous nitrosation is "probably carcinogenic to humans (Group 2A)". frontiersin.org

Degradation and Transformation Pathways of N Nitrosoethanamine

Photolytic Degradation Mechanisms

N-nitrosamines, including N-Nitrosoethanamine, possess a chromophoric N-NO group that enables them to absorb ultraviolet (UV) radiation gassnova.no. This absorption of photons can lead to the cleavage of the N-N bond within the molecule gassnova.no.

Upon exposure to UV radiation, the N-NO bond in nitrosamines is susceptible to breaking gassnova.no. This photolytic cleavage can proceed through various mechanisms. One proposed pathway involves homolytic cleavage, generating an aminium radical and nitric oxide (NO) mdpi.comnih.gov. Another potential mechanism is heterolytic photocleavage, facilitated by water molecules, which can yield the corresponding amine and nitrous acid mdpi.com. The specific products and efficiency of UV-induced photolysis are influenced by factors such as wavelength, pH, and the presence of other substances like dissolved oxygen mdpi.comnih.gov. For related compounds like NDMA, UV irradiation at 253.7 nm can lead to products such as methylamine (B109427), dimethylamine, nitrite (B80452), and nitrate (B79036) mdpi.comnih.gov.

Nitrosamines are generally known to be susceptible to photodegradation sepa.org.uk. N-nitrosodiethylamine (NDEA), a structurally related compound, has been shown to undergo direct photolysis in sunlight due to its absorption of UV light above 290 nm nih.gov. It is reasonable to infer that this compound, possessing the same N-NO chromophore, would also be sensitive to transformation processes initiated by sunlight, although specific pathways and products for this compound under natural sunlight conditions are not detailed in the provided literature.

Photolytic processes can facilitate the removal of the nitroso group (denitrosation) from N-nitrosamines nih.gov. UV photolysis can lead to the release of nitric oxide (NO) through the cleavage of the N-NO bond nih.gov. This process is a key aspect of the photochemical degradation of nitrosamines.

Sunlight Phototransformation Processes

Chemical Degradation Pathways

Chemical degradation encompasses reactions such as hydrolysis and oxidation.

N-nitrosamines are generally considered to be resistant to hydrolytic degradation sepa.org.uk. While studies on the hydrolytic degradation of polymers exist, providing insights into ester bond hydrolysis under acidic or alkaline conditions researchgate.netnih.govmdpi.com, specific data detailing the hydrolytic degradation pathways and identified products of this compound are not available in the provided search results.

Oxidative degradation is another significant pathway for the transformation of organic compounds. While N-nitrosodimethylamine (NDMA) has been shown to undergo oxidative degradation by agents such as ozone and hydroxyl radicals, often yielding methylamine as a major product nih.govresearchgate.netepfl.ch, specific details regarding the oxidative degradation of this compound and its resulting products are not explicitly provided in the literature reviewed.

Compound List:

this compound (C₂H₆N₂O)

Nitrous acid (HNO₂)

Ethylamine (B1201723) (C₂H₇N)

Nitric oxide (NO)

Aminium radical

Methylamine (CH₅N)

Dimethylamine (C₂H₇N)

Nitrite (NO₂⁻)

Nitrate (NO₃⁻)

N-Methylformamide (C₂H₅NO)

N-nitrosodimethylamine (NDMA)

N-nitrosodiethylamine (NDEA)

N-nitrosoethylmethylamine (NMEA)

Thermal Decomposition Pathways

Information specifically detailing the thermal decomposition pathways of this compound is limited in the provided scientific literature. Generally, organic compounds undergo thermal decomposition through complex mechanisms involving bond cleavage and rearrangement, often leading to smaller volatile molecules. For energetic materials, pathways like RO-NO2 dissociation and HONO elimination are observed researchgate.net. Perovskite materials, upon heating, can release gases such as NH3, CH3I, CH4, and HCN gdut.edu.cn. While direct data for this compound is not available, its thermal stability and breakdown products would depend on factors such as temperature, pressure, and the presence of other substances.

Denitrosation Reactions (e.g., Acidic Triiodide Treatment)

Denitrosation refers to the chemical process of removing the nitroso (–N=O) group from a nitrosamine (B1359907). This is a key step in both chemical and biological degradation pathways.

Acidic Triiodide Treatment: Acidic triiodide (HI₃) is a reagent used for the denitrosation of N-nitrosamines. The proposed mechanism involves the heterolytic cleavage of the N–NO bond, potentially through a cyclic transition state with HI₃ acid, or via protolytic denitrosation. This process liberates the nitrosonium ion (NO⁺), which can subsequently be reduced by iodide to form nitric oxide (NO•) nih.gov. This method is employed in analytical techniques for quantifying total N-nitrosamines nih.gov.

Other Chemical Denitrosation Methods: Other chemical agents, such as sulfamic acid in conjunction with strong acids like hydrochloric acid, have been used for denitrosation. However, these methods can require large molar excesses of reagents and may be highly exothermic google.com. In aqueous acidic solutions, nucleophilic catalysts like bromide ions or thiourea (B124793) can accelerate denitrosation reactions of various nitrosamines, including NDMA, with solvent polarity influencing reactivity rsc.org.

Biotransformation and Microbial Degradation

N-Nitrosamines, including this compound, generally require metabolic activation to exert their biological effects, which often involves enzymatic oxidation. This activation is a prerequisite for many degradation processes, particularly in biological systems.

Aerobic Biodegradation Mechanisms

Aerobic biodegradation of nitrosamines, such as NDMA, is primarily mediated by microorganisms possessing monooxygenase enzymes. These enzymes catalyze the initial step of α-hydroxylation, where a hydroxyl group is added to the carbon atom adjacent to the nitroso group. This process leads to the formation of an unstable α-hydroxynitrosamine intermediate, which subsequently decomposes. This decomposition can yield an aldehyde and a diazohydroxide, or through a denitrosation route, release the nitroso group nih.govnih.gov. For instance, the degradation of NDMA by Rhodococcus ruber ENV425 is hypothesized to follow a denitrosation pathway initiated by α-hydroxylation nih.gov.

Identification of Microbial Degraders and Associated Pathways

While specific microbial degraders for this compound have not been extensively detailed, studies on NDMA provide insights into potential microbial metabolizers and pathways. Bacteria expressing certain monooxygenase enzymes have demonstrated the ability to degrade NDMA. These include:

Soluble methane (B114726) monooxygenase (sMMO): Found in Methylosinus trichosporium OB3b nih.gov.

Propane (B168953) monooxygenase (PMO): Observed in Mycobacterium vaccae JOB-5 nih.gov.

Toluene (B28343) monooxygenases: Such as those found in Ralstonia pickettii PKO1 and Pseudomonas mendocina KR1 (e.g., Toluene 4-monooxygenase, T4MO) nih.govnih.gov.

Rhodococcus species: Strains like Rhodococcus sp. RR1 and Rhodococcus ruber ENV425 have shown the capacity to degrade NDMA, potentially via an unidentified, constitutively expressed enzyme or cometabolism nih.govnih.gov.

These microorganisms utilize pathways involving monooxygenases to initiate the degradation of nitrosamines, with α-hydroxylation being a common initial step nih.govnih.gov.

Factors Influencing Biodegradation Rates and Extents in Aquatic and Soil Environments

The rate and extent of this compound biodegradation are influenced by various environmental factors. Research into modeling reaction rates for this compound suggests that temperature, typically within the range of 20–60°C, and pH, particularly in the acidic range of 1–6, are significant parameters .

For related compounds like NDMA, soil type has been shown to affect its biodegradation half-life, with values ranging from 4 to 23 days. Furthermore, degradation efficiency can decrease with increasing contamination levels sepa.org.uk. General environmental conditions that impact microbial activity, such as the availability of oxygen, soil moisture, and nutrient levels, also play a role in the biodegradation of organic compounds in soil and aquatic environments frontiersin.org.

Enzyme Systems Involved in N-Nitrosamine Biotransformation

The biotransformation of N-nitrosamines involves specific enzyme systems, particularly in mammalian and microbial contexts.

Mammalian Systems: Cytochrome P450 (CYP) enzymes are recognized as the primary catalysts for the metabolic activation of nitrosamines. Notably, CYP2E1 and CYP2A6 have been identified as major enzymes responsible for the oxidation of various nitrosamines, including N-nitrosodiethylamine (NDEA) and N-nitrosodimethylamine (NDMA), leading to the formation of genotoxic products nih.govnih.govresearchgate.net. CYP2E1, in particular, is known for its role in N-nitrosodimethylamine demethylase activity nih.gov.

Microbial Systems: In bacteria, monooxygenase enzymes are critical for the aerobic biodegradation of nitrosamines. These include enzymes like soluble methane monooxygenase (sMMO), propane monooxygenase (PMO), and various toluene monooxygenases, which catalyze the initial α-hydroxylation step nih.govnih.gov.

Compound List

this compound

N-nitrosodimethylamine (NDMA)

N-nitrosodiethylamine (NDEA)

Cytochrome P450 (CYP) enzymes (e.g., CYP2E1, CYP2A6)

Soluble methane monooxygenase (sMMO)

Propane monooxygenase (PMO)

Toluene monooxygenases (e.g., T4MO)

α-hydroxynitrosamine

Diazohydroxide

Nitrosonium ion (NO⁺)

Nitric oxide (NO•)

Reactivity and Reaction Mechanisms of N Nitrosoethanamine

Electronic Structure and Molecular Geometry Effects on Reactivity

The electronic configuration and molecular geometry of N-Nitrosoethanamine significantly influence its chemical behavior, particularly its stability and the nature of its bonds.

This compound, in common with other nitrosamines, possesses a planar C2N2O core scripps.eduwikipedia.org. This planarity is a consequence of the delocalization of electrons within the N-N-O system. The bonding within the nitroso group can be accurately described as a resonance hybrid, an admixture of a neutral dipolar structure (CH₃CH₂-N=O) and a zwitterionic structure (CH₃CH₂-N⁺=N-O⁻) regulations.gov. The zwitterionic resonance form, which places a positive charge on the nitroso nitrogen and a negative charge on the oxygen, contributes to the electron distribution and polarization of the molecule, thereby influencing its reactivity towards electrophiles and nucleophiles.

The N-N bond in this compound exhibits significant partial double bond character, with reported bond lengths typically around 1.32-1.34 Å regulations.govquora.com. This value lies between that of a typical N-N single bond (approximately 1.45 Å) and an N=N double bond (approximately 1.24 Å). This partial double bond character results in a degree of rigidity around the N-N bond, leading to restricted rotation. For similar dialkylnitrosamines, rotational barriers of approximately 23 kcal/mol have been reported quora.com, indicating that the molecule exists predominantly in a conformationally stable, planar arrangement. This restricted rotation and the inherent polarity of the N-N and N-O bonds are key structural features that underpin the compound's reactivity.

Influence of Zwitterionic Resonance Structures

Electrophilic Reactions of this compound

This compound can participate in reactions where it acts as a nucleophile, particularly through the oxygen atom of the nitroso group.

The oxygen atom of the nitroso group in this compound possesses nucleophilic character due to its lone pairs of electrons researchgate.netstackexchange.comlibretexts.orglibretexts.org. This allows it to react with alkylating agents, a process known as O-alkylation. In this reaction, the oxygen atom attacks the electrophilic carbon of the alkylating agent, forming a new C-O bond and leading to the generation of alkoxydiazenium intermediates or salts libretexts.orgmasterorganicchemistry.com. These alkoxydiazenium species are highly reactive and can serve as potent electrophiles themselves, often undergoing further transformations. For instance, in biological systems, metabolic activation of this compound by cytochrome P450 enzymes results in α-hydroxylation followed by decomposition to alkyldiazonium ions, which are potent electrophilic alkylating agents that modify DNA quora.com. While this is a metabolic pathway, it highlights the potential for species derived from the nitroso group to act as electrophiles.

O-Alkylation and Formation of Alkoxydiazenium Salts

Nucleophilic Reactivity of the Nitroso Group

The nitroso group (-N=O) is notable for its dual reactivity, capable of acting as either an electrophile or a nucleophile depending on the chemical environment and the nature of the reacting partner researchgate.netstackexchange.com.

As a nucleophile, the oxygen atom of the nitroso group is electron-rich and readily attacks electrophilic centers, as observed in O-alkylation reactions researchgate.netstackexchange.comlibretexts.orglibretexts.org. This nucleophilic behavior is a fundamental aspect of its chemical transformations. The nitrogen atom of the nitroso group also possesses a lone pair of electrons, contributing to the molecule's nucleophilic character and its ability to coordinate with metal centers or undergo reactions with electrophiles researchgate.netmdpi.com. The relative nucleophilicity of the oxygen versus the nitrogen atom can be modulated by factors such as the electrophile's electronic properties and the presence of catalysts or specific solvent environments stackexchange.com.

Compound Index

this compound

Alkyldiazonium ions

Dialkylnitrosamines

Nitroso compounds

Nitroso group

Advanced Analytical Methodologies for N Nitrosoethanamine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for resolving N-Nitrosoethanamine from other components in a sample matrix, followed by sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a cornerstone technique for the analysis of volatile nitrosamines like this compound basciences.comshimadzu.comrestek.comb-cdn.net. This technique offers high selectivity and sensitivity, making it suitable for detecting these compounds at trace levels, often in the parts-per-billion (ppb) range restek.com. Methods typically involve direct liquid injection or headspace GC, with specific applications in pharmaceutical quality control, such as the detection of this compound in valsartan (B143634) and metformin (B114582) products basciences.comshimadzu.comfda.govfda.govturkjps.org. For instance, GC-MS/MS methods have demonstrated quantification limits as low as 0.03 ppm for this compound in drug substances fda.gov.

Table 5.1.1: GC-MS Applications for this compound Analysis

| Technique | Matrices Analyzed | Typical Detection Limits (approx.) | Key Applications | References |

| GC-MS | Pharmaceuticals (e.g., Valsartan, Metformin) | Low ppb range | Quantification of this compound as an impurity in drug products. | basciences.comshimadzu.comfda.govfda.govturkjps.org |

| GC-MS/MS | Pharmaceuticals, Environmental Samples | 0.02-0.03 ppm (NDEA) | Sensitive and selective detection of this compound and other nitrosamines in complex matrices. | basciences.comshimadzu.comrestek.comturkjps.orgchromatographyonline.com |

| Headspace GC-MS | Pharmaceuticals (e.g., Valsartan) | 0.015 ppm (NDMA) | Analysis of volatile nitrosamines, often for initial screening or specific volatile compounds. | shimadzu.comchromatographyonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, HRMS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), including tandem (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS), provides a powerful platform for the analysis of this compound, especially in matrices where GC may be less suitable or for achieving enhanced specificity lcms.czchromatographyonline.comchromatographyonline.commz-at.de. These methods are widely employed for the simultaneous determination of multiple nitrosamines in pharmaceutical formulations and environmental samples chromatographyonline.comthermofisher.com. LC-MS/MS offers excellent sensitivity and selectivity, with reported detection limits in the ng/L or ng/mL range lcms.czjapsonline.com. HRMS further enhances specificity through accurate mass measurements, aiding in the unambiguous identification of this compound lcms.czchromatographyonline.commz-at.de. Applications include quality control of drugs like sartans and metformin, as well as monitoring environmental water samples chromatographyonline.comlcms.czchromatographyonline.comchromatographyonline.commz-at.dethermofisher.comsigmaaldrich.comresearchgate.netshimadzu.com.

Table 5.1.2: LC-MS Techniques for this compound Analysis

| Technique | Matrices Analyzed | Typical Detection Limits (approx.) | Key Applications | References |

| LC-MS | Pharmaceuticals, Environmental Samples (water, wastewater) | Sub-ng/mL | General detection and quantification of nitrosamines. | chromatographyonline.comlcms.czmz-at.de |

| LC-MS/MS | Pharmaceuticals (APIs, drug products), Environmental Samples | ng/L to ng/mL | Simultaneous analysis of multiple nitrosamines, high sensitivity and selectivity, pharmaceutical quality control (e.g., sartans, metformin). | chromatographyonline.comchromatographyonline.comthermofisher.comjapsonline.comsigmaaldrich.commdpi.comnih.gov |

| LC-HRMS | Pharmaceuticals, Environmental Samples | ng/L to ng/mL | Enhanced specificity through accurate mass measurement for unambiguous identification of this compound and other nitrosamines. | lcms.czchromatographyonline.commz-at.deshimadzu.com |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is recognized for its high separation efficiency, sensitivity, and minimal sample volume requirements nih.govwikipedia.org. While less frequently cited specifically for this compound in the provided literature compared to GC-MS or LC-MS, CE-MS is a powerful tool for analyzing complex mixtures, including peptides, proteins, and glycans nih.govnih.govubc.ca. Its application in general nitrosamine (B1359907) analysis highlights its potential as a complementary technique for resolving challenging samples acs.orgnih.gov. The direct coupling of CE with MS allows for both high-resolution separation and sensitive molecular mass information nih.govwikipedia.org.

Table 5.1.3: CE-MS Capabilities in Analytical Research

| Technique | Key Features | Potential Applications in Nitrosamine Research | References |

| CE-MS | High separation efficiency, High resolving power, Sensitivity, Minimal sample volume | Analysis of complex matrices, potential for resolving structurally similar nitrosamines, complementary to GC-MS/LC-MS. | nih.govwikipedia.orgnih.govacs.orgnih.gov |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) offers an efficient and rapid approach for the simultaneous analysis of a broad spectrum of compounds, including nitrosamines and related impurities nih.govslideshare.net. SFC has been successfully applied to the analysis of nitrosamines in pharmaceutical products, such as sartans, enabling the simultaneous determination of multiple nitrosamines in the ppb range nih.govslideshare.net. Furthermore, SFC has been utilized for the extraction of volatile nitrosamines from food matrices like bacon usda.govnih.gov. Its advantages include speed and the ability to handle both polar and nonpolar compounds.

Table 5.1.4: SFC Applications for Nitrosamine Analysis

| Technique | Matrices Analyzed | Key Features | Applications | References |

| SFC | Pharmaceuticals (e.g., Sartans), Food (e.g., Bacon) | Rapid analysis, broad spectrum separation, simultaneous analysis of multiple compounds | Analysis of nitrosamine impurities in pharmaceuticals, extraction of nitrosamines from food. | acs.orgnih.govslideshare.netusda.govnih.gov |

Spectroscopic and Spectrometric Characterization Methods

Beyond chromatographic separation, specific spectroscopic and spectrometric methods are employed for the detection and characterization of nitrosamines.

Chemiluminescence Detection of Nitric Oxide

Chemiluminescence detection, particularly for nitric oxide (NO), plays a crucial role in the analysis of N-nitrosamines. This method relies on the denitrosation of N-nitrosamines to release nitric oxide, which then reacts with ozone to produce light acs.orggoogle.comresearchgate.netnih.govdoi.orgubc.ca. Various denitrosation techniques, such as UV-photolysis or chemical methods involving reagents like tri-iodide, are used to liberate NO acs.orggoogle.comresearchgate.netnih.govdoi.org. This approach allows for the quantification of total N-nitrosamines (TONO) in aqueous samples acs.orgresearchgate.netnih.gov. Detection limits for this method are typically in the micromolar (μM) range for injected amounts acs.orgresearchgate.netnih.gov. Additionally, gas chromatography coupled with a nitrogen chemiluminescence detector (GC-NCD) is a specific application for nitrosamine analysis nih.govresearchgate.net.

Theoretical and Computational Studies on N Nitrosoethanamine

Quantum Chemical Calculations of Electronic Structure and Energeticsarxiv.orgepa.govmdpi.com

Quantum chemical calculations, including Density Functional Theory (DFT), are widely employed to elucidate the electronic structure and energetics of molecules, providing insights into their stability and reactivity arxiv.orgnih.govmdpi.com. These computational methods enable the optimization of molecular geometries, the determination of bond lengths and angles, and the calculation of electronic properties such as ionization potentials and frontier molecular orbital (HOMO/LUMO) energy levels mdpi.com. For N-Nitrosoethanamine, experimental X-ray crystallography has established a planar C2N2O core, with reported N–N and N–O bond lengths of 132 pm and 126 pm, respectively rsc.org. While specific quantum chemical calculations detailing the electronic structure and energetics of this compound were not explicitly detailed in the provided literature snippets, these types of calculations are fundamental for understanding molecular properties arxiv.orgnih.gov. Related N-nitroso compounds have been studied using computational methods such as time-dependent DFT (TDDFT), CASPT2, and MR-CI to investigate their electronic transitions bonvinlab.org.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to investigate the dynamic behavior and conformational landscape of molecules nih.govnih.gov. These simulations track atomic movements over time, offering valuable data on molecular flexibility and preferred spatial arrangements biorxiv.orgnih.gov. However, specific molecular dynamics simulations focused on the conformational analysis of this compound were not detailed in the provided search results.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a crucial role in understanding the mechanisms by which chemical compounds are formed and degraded.

Transition State Analysis of Formation Pathwaysnih.gov

Computational chemistry, particularly methods like DFT, is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies for chemical transformations scielo.brresearchgate.netepa.gov. These studies are essential for understanding how molecules are synthesized. For this compound, while general formation pathways involving amines and nitrosating agents are recognized dokumen.pub, specific computational analyses detailing the transition states for its formation were not found in the provided snippets. Studies on related N-nitrosamines, such as N-Nitrosodimethylamine (NDMA), have utilized computational methods to map their formation pathways and identify rate-limiting steps scielo.brresearchgate.net.

Computational Modeling of Degradation Processes (e.g., Photolysis)epa.gov

Computational modeling can also be applied to understand chemical degradation processes, including photolysis, which is the breakdown of molecules by light . Research on related N-nitroso compounds has explored photolysis lifetimes using computational approaches bonvinlab.org. However, specific computational modeling efforts detailing the degradation processes, such as photolysis, of this compound were not found in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for Mechanistic Insightsarxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are vital for correlating a molecule's structural features with its biological activity or toxicity, thereby offering mechanistic insights . For N-nitroso compounds (NNCs) as a class, QSAR models have been developed to predict various toxicological endpoints, including acute oral toxicity . These studies typically integrate descriptors derived from quantum chemistry calculations with other molecular descriptors.

A study employing a dataset of NNCs, which likely included this compound as a representative compound, successfully developed predictive models . The most effective QSAR model, generated using a genetic algorithm (GA) coupled with multiple linear regression (MLR), incorporated eight molecular descriptors. This model demonstrated robust predictive capabilities, as evidenced by its validation metrics.

Table 1: QSAR Model Performance Metrics for N-Nitroso Compounds

| Metric | Value |

|---|---|

| Q2loo | 0.7533 |

| R2 | 0.8071 |

| Q2ext | 0.7041 |

The QSAR findings indicated that the acute oral toxicity of NNCs is primarily influenced by three key factors: molecular polarizability, ionization potential (IP), and the presence or frequency of a C–O bond . Furthermore, classification models identified specific structural fragments, such as nitrile, hetero N nonbasic, alkylchloride, and amine-containing fragments, as significant contributors to high toxicity within this chemical class . These results provide valuable insights into the structure-toxicity relationships and potential mechanisms of action for N-nitroso compounds.

N Nitrosoethanamine As a Model Compound in Chemical Research

Role in Fundamental Nitrosation Chemistry Investigations

The formation of N-Nitrosoethanamine (NDEA) is a prime example of the general process of N-nitrosation, a reaction of significant interest due to the widespread occurrence and hazardous nature of N-nitrosamines. This process typically involves the reaction between a secondary amine and a nitrosating agent, most commonly nitrous acid (HONO), which is generated from nitrites (NO₂⁻) under acidic conditions. wikipedia.orgnih.govcas.orgsepa.org.uksci-hub.seresearchgate.net The electrophilic species driving this reaction is the nitrosonium ion (NO⁺). nih.govsepa.org.uk

The fundamental reaction pathway can be generalized as: R₂NH + HONO → R₂N-NO + H₂O Where R₂NH represents a secondary amine. wikipedia.org

Specifically, NDEA is formed from the nitrosation of diethylamine (B46881). wikipedia.orgcas.org Research into these formation pathways is crucial for understanding how N-nitrosamines arise in various matrices, including food, drinking water, and pharmaceuticals, where their presence is considered unacceptable due to their carcinogenic potential. nih.govcas.org NDEA serves as a model compound to explore the kinetics and mechanisms of these reactions, often utilizing specific nitrosating agents like tert-butyl nitrite (B80452) (TBN) or controlling reaction conditions such as pH (typically below 3) and employing scavengers like ascorbic acid to manage or study the formation process. wikipedia.orgmdpi.com

Table 1: Fundamental Nitrosation Chemistry of this compound (NDEA)

| Reaction Step | Reactants | Products | Conditions/Notes | Reference |

| Nitrite Activation | NaNO₂ + H⁺ | HONO + Na⁺ | Acidic conditions | nih.govcas.org |

| Nitrosonium Ion Formation | HONO + H⁺ | NO⁺ + H₂O | Acidic conditions | nih.govsepa.org.uk |

| Nitrosation of Secondary Amine | R₂NH + NO⁺ | R₂N-NO + H⁺ | Nucleophilic attack by amine nitrogen on NO⁺ | wikipedia.orgsepa.org.uksci-hub.se |

| Specific Example (NDEA Formation) | Diethylamine + HONO | N-Nitrosodiethylamine + H₂O | Acidic conditions | wikipedia.orgcas.org |

Application in Investigating Environmental Contaminant Fate and Transport

This compound (NDEA) is recognized as an environmental contaminant, found in sources such as tobacco smoke, certain processed foods, and emissions from industrial processes like the manufacturing of elastomeric parts. Its presence in water systems, potentially as a byproduct of disinfection processes, also warrants investigation. mtu.edumdpi.comnih.gov Understanding its environmental fate and transport is critical for assessing ecological and human health risks.

NDEA exhibits high mobility in soil, indicated by an estimated Koc value of 80. Its Henry's Law constant (3.63 x 10⁻⁶ atm·m³/mol) suggests that it can volatilize from moist soil surfaces, with studies showing significant losses from soil within hours of application.

Regarding degradation, NDEA is susceptible to direct photolysis by sunlight due to its strong absorption of UV light above 290 nm, with an absorption maximum at 330 nm and a quantum yield of 0.43. Furthermore, NDEA and other nitrosamines are biodegradable under both aerobic and anaerobic conditions. ewg.org In laboratory experiments simulating groundwater recharge, NDEA's half-life in soil ranged from 1.3 to 7 days, indicating that it can be effectively removed within relatively short travel times, provided an adapted microbial community is present. ewg.org Research into these degradation pathways and transport mechanisms helps to characterize its behavior in various environmental compartments. noaa.gov

Table 2: Environmental Fate and Transport Parameters of this compound (NDEA)

| Parameter | Value / Description | Significance | Reference |

| Estimated Koc | 80 | High soil mobility | |

| Henry's Law Constant | 3.63 x 10⁻⁶ atm·m³/mol | Expected volatilization from moist soil | |

| Photolysis Susceptibility | Strong UV absorption (>290 nm), max at 330 nm, QY 0.43 | Susceptible to degradation by sunlight | |

| Biodegradability | Biodegradable (oxic and anoxic) | Can be broken down by microorganisms | ewg.org |

| Soil Half-life (simulated recharge) | 1.3 - 7 days | Rapid removal possible with adapted biocommunity | ewg.org |

Utilization in Studies of Chemical Reaction Mechanisms and Kinetics

The study of this compound (NDEA) is pivotal in understanding the mechanisms by which N-nitrosamines exert their biological effects, particularly their carcinogenicity. NDEA undergoes metabolic activation, primarily mediated by cytochrome P450 enzymes in the liver. wikipedia.orgmdpi.com This biotransformation generates reactive alkyldiazonium ions, which are potent electrophiles capable of alkylating DNA bases. wikipedia.orgmdpi.com The formation of DNA adducts, such as O⁶-ethyldeoxyguanosine, is a critical step in the carcinogenic process, as these adducts can lead to mutations and oncogenic transformations if not efficiently repaired. wikipedia.orgmdpi.com

In terms of reaction kinetics and mechanisms, NDEA's degradation pathways are investigated using advanced techniques. Quantum mechanical calculations and kinetic modeling are employed to elucidate the mechanisms of NDEA degradation, particularly in water treatment processes like UV photolysis and advanced oxidation processes. mtu.edunih.govsynthinkchemicals.com These studies analyze reaction pathways, activation energies, and the influence of environmental factors such as pH and reactant concentrations on degradation rates. mtu.edunih.govsynthinkchemicals.com For instance, research on the photolysis of N-nitrosodimethylamine (NDMA) provides a foundational understanding applicable to other nitrosamines, including NDEA. mtu.edusynthinkchemicals.com The kinetics of nitrosamine (B1359907) formation itself are also subjects of study, examining how factors like pH and reactant concentrations affect the rate of nitrosation. researchgate.netcapes.gov.br

Table 3: Mechanistic and Kinetic Aspects of this compound (NDEA)

| Aspect | Detail | Significance / Finding | Reference |

| Metabolic Activation | Cytochrome P450 oxidation | Generates reactive alkyldiazonium ions | wikipedia.orgmdpi.com |

| DNA Adduct Formation | Alkylation of DNA bases | Forms mutagenic adducts like O⁶-ethyldeoxyguanosine | wikipedia.orgmdpi.com |

| Carcinogenic Potency (Rats) | Induced liver tumors (hepatocellular carcinomas) | 95% incidence at 0.5 mg/kg/day in Sprague-Dawley rats | wikipedia.org |

| Target Organs (Rats) | Liver, esophagus, nasal cavity | Observed in chronic exposure studies | wikipedia.org |

| Kinetic Modeling | UV photolysis of NDMA | Uses DFT for activation/reaction energies to understand degradation | mtu.edunih.govsynthinkchemicals.com |

| Nitrosation Kinetics | Reaction of amines with nitrosating agents | pH dependency (faster at lower pH) and reactant concentrations are key | researchgate.netcapes.gov.br |

Compound List

this compound (as requested, referring to N-Nitrosodiethylamine)

N-Nitrosodiethylamine (NDEA)

N-Nitrosodimethylamine (NDMA)

N-Nitrosomethylethylamine (NMEA)

N-Nitroso-n-propylamine

N-Nitrosodi-n-butylamine (NDBA)

N-Nitrosopiperidine

N-Nitrosopyrrolidine

Diethylamine

Nitrous acid (HONO)

Nitrites (NO₂⁻)

Nitrosonium ion (NO⁺)

Alkyldiazonium ions

O⁶-ethyldeoxyguanosine

Glutathione (GSH)

N-acetyl cysteine (NAC)

Angeli's salt

Trioxodinitrate (N₂O₃²⁻)

Nitric oxide (•NO)

Azanone (HNO)

Q & A

Q. What are the recommended analytical methods for identifying and quantifying N-Nitrosoethanamine in complex matrices?

To detect this compound, use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-high-resolution mass spectrometry (LC-HRMS) . These methods are validated for trace-level detection in pharmaceuticals and environmental samples. For structural confirmation, compare spectral data (e.g., mass fragmentation patterns) against reference libraries. NIST Standard Reference Database 69 provides curated spectral data for nitrosamines .

Q. Key Analytical Parameters

| Parameter | GC-MS | LC-HRMS |

|---|---|---|

| Limit of Detection | 0.1–1.0 ppb | 0.01–0.1 ppb |

| Ionization Mode | Electron Impact (EI) | Electrospray (ESI) |

| Reference Standard | N-Nitrosoethylmethylamine (NMEA) |

Q. How can researchers mitigate unintended this compound formation during chemical synthesis?

Nitrosation reactions between secondary amines (e.g., ethylmethylamine) and nitrosating agents (e.g., nitrites) must be controlled. Key strategies include:

- pH Adjustment : Maintain pH < 3 to inhibit nitrosation .

- Scavengers : Add ascorbic acid or α-tocopherol to quench nitrosating agents .

- Process Monitoring : Use real-time UV-Vis spectroscopy to track nitrosamine formation .

Q. What are the primary sources of this compound contamination in laboratory settings?

Common sources include:

- Reagent Impurities : Secondary amines in solvents or catalysts reacting with residual nitrites .

- Degradation Pathways : Amine-containing APIs degrading under acidic or oxidative conditions .

- Cross-Contamination : Shared equipment used for nitrosamine synthesis or analysis .

Advanced Research Questions

Q. How should researchers design experiments to study this compound formation kinetics under varying conditions?

Use a factorial design to test variables:

Substrate Structure : Compare ethylmethylamine with analogs (e.g., dimethylamine) .

Nitrosating Agents : Vary nitrite concentrations and sources (e.g., sodium nitrite vs. nitrogen oxides) .

Environmental Factors : Temperature (20–60°C), pH (1–6), and reaction time (0–24 hrs) .

Data Analysis : Apply Arrhenius equations to model reaction rates and identify activation energy barriers.

Q. Example Experimental Setup

| Variable | Levels Tested | Outcome Measure |

|---|---|---|

| pH | 2.0, 3.5, 5.0 | [this compound] via LC-HRMS |

| Nitrite Concentration | 0.1 mM, 1.0 mM | Reaction Rate Constant (k) |

Q. What methodologies resolve contradictions in carcinogenicity data for this compound?

Discrepancies arise from:

- Dose-Response Variability : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to human exposure .

- Study Design Limitations : Compare results from in vitro (Ames test) and in vivo (rodent bioassays) models. EFSA and IARC prioritize data from studies adhering to OECD Guidelines .

Q. Carcinogenicity Data Comparison

| Study Type | Result (TD₅₀) | Confidence Level |

|---|---|---|

| Rodent Bioassay | 0.5 mg/kg/day | High |

| In Vitro Genotoxicity | Positive (Ames test) | Moderate |

Q. How can researchers address challenges in detecting trace-level this compound in pharmaceuticals?

Advanced strategies include:

- Isotope Dilution : Use deuterated internal standards (e.g., N-Nitrosoethylmethylamine-d₆) to improve accuracy .

- Multi-Laboratory Validation : Follow EMA and ICH M7 guidelines for method transferability .

- Matrix Effects Mitigation : Employ solid-phase extraction (SPE) or dilute-and-shoot protocols for complex samples .

Q. Method Validation Criteria

| Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Precision (RSD%) | ≤15% | ICH M7 |

| Accuracy (% Recovery) | 80–120% | EMA |

Q. What computational tools predict this compound formation in drug formulations?

Use quantitative structure-activity relationship (QSAR) models to assess nitrosation risks. Key steps:

Structural Alerts : Identify amine groups prone to nitrosation using tools like Toxtree .

Reaction Modeling : Apply density functional theory (DFT) to simulate nitrosonium ion interactions .

Risk Prioritization : Rank compounds based on predicted formation rates and toxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.